Whitepaper: Receptor Binding Affinity and Signal Transduction of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL)
Whitepaper: Receptor Binding Affinity and Signal Transduction of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL)
Executive Summary
N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3-OH-C14:1-HSL) is a highly specialized, long-chain acyl-homoserine lactone (AHL) that functions as a master regulatory signaling molecule in Gram-negative bacterial quorum sensing (QS)[1]. Unlike short-chain AHLs that freely diffuse across membranes, the extended 14-carbon hydrophobic tail, coupled with a C3-hydroxyl group and a C7-cis double bond, imparts unique thermodynamic partitioning properties. Originally identified as a small bacteriocin due to its growth-inhibitory effects on competing strains[2], 3-OH-C14:1-HSL is now recognized as the apex ligand in multiphasic QS networks, most notably binding the CinR receptor in Rhizobium leguminosarum to orchestrate complex symbiotic and competitive behaviors[3].
This technical guide explores the structural biology of 3-OH-C14:1-HSL receptor binding, details the downstream anti-repression signaling cascade, and provides field-proven, self-validating protocols for quantifying its binding affinity.
Molecular Architecture and Ligand-Receptor Dynamics
The canonical receptor for 3-OH-C14:1-HSL is CinR , a LuxR-type transcriptional regulator[4]. The interaction between 3-OH-C14:1-HSL and CinR is governed by strict stereochemical and thermodynamic parameters.
The Ligand-Binding Domain (LBD)
The N-terminal domain of CinR forms an amphipathic binding pocket specifically contoured for long-chain, modified AHLs.
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The Lactone Headgroup: The homoserine lactone ring anchors the ligand via highly conserved hydrogen bonds to Tyrosine and Tryptophan residues deep within the pocket.
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The Acyl Chain Cleft: The C14:1 acyl chain extends into a hydrophobic cleft. The C7-cis double bond introduces a rigid "kink" in the aliphatic tail, which is critical for receptor specificity. Receptors evolved for saturated chains (e.g., C14-HSL) often cannot accommodate this steric kink without significant entropic penalty.
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The C3-Hydroxyl Interaction: The C3-hydroxyl group acts as a critical hydrogen-bond donor/acceptor, significantly increasing the binding enthalpy (ΔH) compared to unsubstituted acyl chains.
Conformational Activation
Binding of 3-OH-C14:1-HSL to CinR occurs with high affinity (estimated Kd in the low nanomolar range, typical for long-chain cognate AHLs). This binding event triggers a structural rearrangement that stabilizes the CinR homodimer. Dimerization exposes the C-terminal Helix-Turn-Helix (HTH) DNA-binding domain, transforming CinR into an active transcription factor capable of binding 18-20 bp palindromic lux-box sequences upstream of target promoters[5].
The CinR-CinS-PraR Mechanistic Axis
In R. leguminosarum, the binding of 3-OH-C14:1-HSL to CinR does not merely turn on a single gene; it initiates a sophisticated anti-repression cascade[3].
When the CinR:3-OH-C14:1-HSL complex binds the cinI promoter, it drives the co-transcription of two critical genes:
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CinI: The AHL synthase, which produces more 3-OH-C14:1-HSL, creating a robust positive feedback loop.
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CinS: A small, highly specific anti-repressor protein.
Once translated, CinS physically interacts with PraR , a distinct transcriptional repressor. By binding to PraR, CinS displaces it from downstream promoters (such as rhiR and raiR), thereby de-repressing them and allowing the broader QS network to activate[3].
Fig 1: The CinR-mediated 3-OH-C14:1-HSL quorum sensing and anti-repression cascade.
Cross-Species Functional Divergence
While canonical in Rhizobium, 3-OH-C14:1-HSL is utilized by diverse bacterial clades. The structural complexity of the molecule allows it to be co-opted for highly specific, non-cross-talking communication channels.
| Organism | Synthase Enzyme | Cognate Receptor | Primary Phenotype / Function |
| Rhizobium leguminosarum | CinI (LuxI-type) | CinR | Master regulation of nodulation, induction of anti-repressor CinS[3]. |
| Pseudomonas fluorescens F113 | HdtS (LPA-acyltransferase) | Unknown / Variable | Acts as a bacteriocin; causes growth inhibition of competing Rhizobium[2]. |
| Roseobacter clade (KLH11) | SsbI / SscI | LuxR homologues | Activation of flagellar motility; potent inhibition of biofilm formation[5]. |
Experimental Methodologies
To accurately characterize the receptor binding affinity and functional dynamics of 3-OH-C14:1-HSL, researchers must account for its high hydrophobicity. The following protocols are engineered as self-validating systems to prevent common artifacts associated with lipid-like ligands.
Protocol A: Isothermal Titration Calorimetry (ITC) for Kd Determination
Causality & Rationale: Surface Plasmon Resonance (SPR) is frequently used for protein-ligand kinetics, but highly hydrophobic ligands like 3-OH-C14:1-HSL will non-specifically partition into the SPR dextran matrix, yielding false-positive binding signals. ITC is performed entirely in solution, providing a direct, artifact-free thermodynamic profile (ΔG, ΔH, -TΔS).
Step-by-Step Methodology:
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Protein Preparation: Purify recombinant CinR (or its isolated LBD) via size-exclusion chromatography. Exchange the protein into a rigorous ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) supplemented with a mild non-ionic detergent (0.05% DDM) to maintain receptor solubility without denaturing the binding pocket.
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Ligand Matching: Dissolve synthetic 3-OH-C14:1-HSL in DMSO, then dilute into the exact same dialysate buffer used for the protein. The final DMSO concentration must be identical (e.g., 1%) in both the syringe (ligand) and the cell (protein) to eliminate heat-of-mixing artifacts.
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Titration Execution: Load 20-30 μM CinR into the calorimeter cell. Load 300 μM 3-OH-C14:1-HSL into the syringe. Perform 20 injections of 2 μL at 25°C, with 120-second spacing between injections to allow the baseline to stabilize.
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Self-Validation (Control): Perform a buffer-only injection (syringe ligand into cell buffer). Subtract this background heat of dilution from the experimental data to ensure the measured ΔH is exclusively from the CinR-ligand binding event.
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Data Analysis: Integrate the injection peaks and fit the isotherm to a one-site binding model to extract the dissociation constant ( Kd ) and stoichiometry (N).
Protocol B: In Vivo Reporter Assay for Functional Affinity ( EC50 )
Causality & Rationale: Thermodynamic binding ( Kd ) does not always guarantee transcriptional activation. A whole-cell biosensor assay measures the functional affinity ( EC50 ), validating that the ligand not only binds but successfully induces the necessary conformational shift for DNA binding.
Step-by-Step Methodology:
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Biosensor Construction: Transform an AHL-negative E. coli host with a dual-plasmid system: Plasmid 1 constitutively expressing cinR; Plasmid 2 containing the cinI promoter fused to a fast-folding gfp reporter.
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Self-Validation (Control): Construct a parallel ΔcinR (empty vector) control strain. This ensures that any observed fluorescence is strictly receptor-dependent and not an artifact of endogenous E. coli regulators (like SdiA) cross-reacting with the ligand[4].
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Culture Preparation: Grow both strains in LB broth to an early exponential phase ( OD600≈0.4 ).
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Ligand Spiking: Aliquot the cultures into a 96-well black microtiter plate. Spike with serial dilutions of 3-OH-C14:1-HSL ranging from 1 pM to 10 μM.
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Measurement: Incubate at 30°C with orbital shaking for 2 hours. Measure GFP fluorescence (Ex: 485 nm, Em: 520 nm) and normalize to cell density ( OD600 ).
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Data Analysis: Plot the normalized fluorescence against the log of the ligand concentration. Fit to a non-linear regression (dose-response) curve to calculate the EC50 .
References
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National Center for Biotechnology Information. "N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone." PubChem,[Link]
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Zan, J., et al. "A Complex LuxR-LuxI Type Quorum Sensing Network in a Roseobacterial Marine Sponge Symbiont Activates Flagellar Motility and Inhibits Biofilm Formation." Molecular Microbiology, PMC,[Link]
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Laue, B. E., et al. "The biocontrol strain Pseudomonas fluorescens F113 produces the Rhizobium small bacteriocin, N-(3-hydroxy-7-cis-tetradecenoyl)homoserine lactone, via HdtS, a putative novel N-acylhomoserine lactone synthase." Microbiology, ResearchGate,[Link]
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Edwards, A., et al. "Co-ordination of quorum-sensing regulation in Rhizobium leguminosarum by induction of an anti-repressor." Molecular Microbiology, Ovid,[Link]
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Szymczak, M., et al. "Exploration of Chemical Diversity in Intercellular Quorum Sensing Signalling Systems in Prokaryotes." Institute of Physical Chemistry PAS,[Link]
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